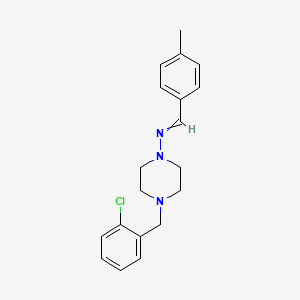![molecular formula C23H32N4O B6084428 5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline](/img/structure/B6084428.png)
5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline, also known as PNU-120596, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of 5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline is not fully understood. However, it has been found to act as a selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a key role in the regulation of intracellular signaling pathways that are involved in the control of movement, cognition, and emotion.
Biochemical and Physiological Effects
5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are important signaling molecules involved in the regulation of neuronal activity. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of 5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline is its high selectivity for PDE10A, which makes it a useful tool for studying the role of this enzyme in various physiological and pathological conditions. However, one of the limitations of 5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline is its relatively low potency, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several potential future directions for research on 5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more potent and selective inhibitors of PDE10A, which may have improved therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of 5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline and its effects on neuronal signaling pathways.
合成法
The synthesis of 5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline involves the reaction of 5-bromo-2-methoxybenzoic acid with 2,6-dimethylphenyl magnesium bromide to form the corresponding ketone. This ketone is then reacted with 1-(4-methylpiperazin-1-yl)propan-2-one to form the intermediate. The final product is obtained by reacting the intermediate with 1-(3-chloropropyl)-4-methylpiperidine.
科学的研究の応用
5-({3-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)isoquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of pharmacological effects, including anti-inflammatory, analgesic, and anti-tumor activities. It has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c1-25-12-14-27(15-13-25)23(28)8-7-19-4-3-11-26(17-19)18-21-6-2-5-20-16-24-10-9-22(20)21/h2,5-6,9-10,16,19H,3-4,7-8,11-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMMYRBLEZDTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCC2CCCN(C2)CC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Isoquinolin-5-ylmethyl)piperidin-3-yl]-1-(4-methylpiperazin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6084351.png)

![2-(methoxymethyl)-1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6084370.png)
![N-methyl-1-(1-naphthylmethyl)-N-[(5-phenyl-3-isoxazolyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084378.png)
methanol](/img/structure/B6084391.png)
![2,3,4-pentanetrione 3-[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)hydrazone]](/img/structure/B6084393.png)
![4-[acetyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl acetate](/img/structure/B6084395.png)
methanone](/img/structure/B6084400.png)
methanone](/img/structure/B6084408.png)
![1-[2-(allyloxy)phenyl]-N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6084418.png)
![4-({[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B6084434.png)
![2-(ethylsulfonyl)-1-(2-methoxyethyl)-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-1H-imidazole](/img/structure/B6084437.png)

![4-chlorophenyl 2-[(anilinocarbonyl)amino]benzoate](/img/structure/B6084464.png)